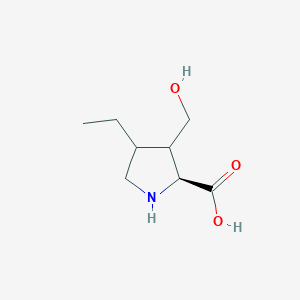

PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)-

Description

Overview of Proline as a Cyclic Amino Acid in Chemical and Biological Systems

Proline's cyclic structure introduces significant conformational rigidity compared to other amino acids. Current time information in Bangalore, IN. This rigidity is central to its role in protein architecture, influencing protein folding, stability, and molecular interactions. Current time information in Bangalore, IN.sigmaaldrich.com

The five-membered pyrrolidine (B122466) ring of proline is not planar and exists in two primary puckered conformations, known as Cγ-exo and Cγ-endo (often referred to as "up" and "down" puckers). nih.govacs.org This puckering restricts the backbone dihedral angle (φ) to a narrow range, typically around -65°. nih.gov The relative stability of these puckered states can be influenced by substituents on the ring, which in turn affects the local and global conformation of peptides and proteins. nih.govacs.org This conformational restriction is a key determinant of protein secondary structures, often inducing turns and disrupting regular elements like alpha-helices and beta-sheets. Current time information in Bangalore, IN.

In peptidic structures, proline's constrained nature is crucial for forming specific secondary structures like β-turns and polyproline helices. Current time information in Bangalore, IN.nih.govnih.gov The peptide bond preceding a proline residue (X-Pro bond) has a relatively low energy barrier between the cis and trans isomers, a feature that is critical and often rate-limiting in protein folding. sigmaaldrich.comnih.govnih.gov Proline analogs, which are proline molecules with chemical modifications, are invaluable tools in medicinal chemistry and drug design. nih.gov By introducing specific substituents onto the pyrrolidine ring, chemists can fine-tune the conformational preferences, stability, and biological activity of peptides and small molecules. nih.govnih.gov These analogs serve as building blocks for therapeutics, including antiviral and antihypertensive drugs, and as probes to study protein structure and function. sigmaaldrich.comnih.gov

Rationale for Investigating PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)-

The specific substitution pattern of PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)- suggests a deliberate design to modulate the physicochemical properties of the proline scaffold. The investigation of such disubstituted prolines is driven by the quest for novel molecular architectures with precise conformational control.

Substituted pyrrolidine rings are privileged scaffolds in organic chemistry and drug discovery. nih.govnih.gov Their three-dimensional structure allows for a broad exploration of chemical space, which is advantageous for designing molecules that can interact with biological targets with high specificity. nih.gov The ability to control the stereochemistry and conformation of the pyrrolidine ring through substitution enables the development of potent and selective enzyme inhibitors, receptor agonists or antagonists, and peptidomimetics with enhanced stability and bioavailability. nih.govnih.gov Synthetic routes to access diverse 4-substituted prolines are actively being developed to facilitate their use as building blocks in medicinal chemistry. nih.govacs.org

The introduction of an ethyl group at the C4 position and a hydroxymethyl group at the C3 position of the proline ring is expected to have distinct and potentially synergistic effects on the molecule's properties.

The 4-ethyl group , being a sterically demanding and non-electron-withdrawing substituent, is hypothesized to primarily exert a steric influence on the ring's conformation. nih.gov Based on studies of similar 4-alkyl-substituted prolines, such as 4-methylproline, the ethyl group would likely favor a pseudoequatorial orientation to minimize steric strain. nih.govwisc.edu This preference is expected to lock the pyrrolidine ring into a specific pucker. For a (4R)-ethyl substitution, this would sterically favor the Cγ-endo pucker, while a (4S)-ethyl group would favor the Cγ-exo pucker. nih.gov This conformational locking can, in turn, influence the cis-trans isomerization of the preceding peptide bond. nih.gov

The combination of these two groups in PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)- would create a unique conformational landscape. The steric bias from the 4-ethyl group would likely dominate the ring pucker preference, while the 3-hydroxymethyl group would add a layer of functional complexity, potentially modulating solubility, receptor interactions, and the local electronic environment. The precise interplay between the steric bulk at C4 and the polar functionality at C3 makes this compound a compelling target for synthetic and conformational analysis.

Research Findings and Data

Table 1: Known Conformational Preferences of Representative Substituted Prolines

| Compound | Substituent Type | Stereochemistry | Dominant Ring Pucker | Primary Influence |

|---|---|---|---|---|

| (2S,4R)-4-Hydroxyproline (Hyp) | Electron-withdrawing | 4R | Cγ-exo | Stereoelectronic nih.govnih.gov |

| (2S,4S)-4-Fluoroproline (flp) | Electron-withdrawing | 4S | Cγ-endo | Stereoelectronic nih.govwisc.edu |

| (2S,4R)-4-Methylproline (mep) | Sterically demanding | 4R | Cγ-endo | Steric nih.govwisc.edu |

| (2S,4S)-4-Methylproline (Mep) | Sterically demanding | 4S | Cγ-exo | Steric wisc.edu |

Table 2: Hypothesized Physicochemical Properties of PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)-

This table presents hypothesized data based on the known properties of related proline derivatives.

| Property | Hypothesized Value/Characteristic | Rationale |

| Molecular Formula | C8H15NO3 | Based on chemical structure |

| Molar Mass | 173.21 g/mol | Calculated from molecular formula |

| Dominant Ring Pucker | Dependent on stereochemistry; likely Cγ-endo for (4R)-ethyl and Cγ-exo for (4S)-ethyl | Steric effect of the 4-ethyl group is expected to be the dominant factor. nih.govwisc.edu |

| Hydrogen Bonding | Capable as both donor and acceptor | Presence of the 3-hydroxymethyl and carboxylic acid groups. nih.gov |

| Polarity | Increased polarity compared to proline or 4-ethylproline | Due to the hydroxymethyl group. |

| Cis/Trans Isomerization | The ratio would be biased by the dominant ring pucker. An exo pucker stabilizes the trans amide bond. nih.gov | The conformationally locked ring influences the stability of the peptide bond isomers. |

Properties

CAS No. |

102686-07-7 |

|---|---|

Molecular Formula |

C8H15NO3 |

Molecular Weight |

173.2096 |

Synonyms |

Proline, 4-ethyl-3-(hydroxymethyl)- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for Proline, 4 Ethyl 3 Hydroxymethyl

Total Synthesis Approaches for the Proline Core with Regio- and Stereocontrol

The creation of the fundamental pyrrolidine (B122466) ring is the cornerstone of any synthetic route towards "PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)-". A variety of methods have been developed to construct this five-membered heterocycle with a high degree of stereochemical control.

The inherent chirality of proline and its derivatives necessitates the use of enantioselective synthetic methods. Chiral pyrrolidines are not only important as components of biologically active molecules but also serve as powerful organocatalysts in their own right. mdpi.com The development of asymmetric routes to substituted pyrrolidines often relies on starting from the chiral pool, using chiral auxiliaries, or employing asymmetric catalysis.

Approaches starting from readily available chiral precursors like L-proline or 4-hydroxy-L-proline are common for synthesizing new pyrrolidine-containing drugs. nih.gov For instance, the functionalization of existing proline scaffolds allows for the introduction of various substituents, although achieving specific 3,4-disubstitution patterns can be complex. nih.gov Asymmetric synthesis can also be achieved through rearrangements of other chiral heterocycles, such as the conversion of chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines into 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines with high diastereoselectivity. acs.orgugent.benih.gov This highlights the potential of ring-expansion strategies to access highly functionalized pyrrolidines.

Organocatalysis, particularly using proline and its derivatives, has emerged as a powerful tool for the enantioselective synthesis of a wide range of compounds, including substituted pyrrolidines. mdpi.comnih.govwikipedia.org These methods often proceed through enamine or iminium ion intermediates, allowing for the stereocontrolled formation of new carbon-carbon or carbon-heteroatom bonds.

Table 1: Examples of Enantioselective Pathways to Pyrrolidine Derivatives

| Method | Description | Key Features |

| Chiral Pool Synthesis | Utilization of naturally occurring chiral molecules like L-proline or carbohydrates as starting materials. | Readily available starting materials, but may require multiple steps for functionalization. |

| Chiral Auxiliary-Mediated Synthesis | A chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. | High levels of stereocontrol can be achieved. The auxiliary must be removed in a subsequent step. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | Highly efficient and atom-economical. Development of suitable catalysts can be challenging. |

| Rearrangement of Chiral Heterocycles | Ring expansion or contraction of other chiral rings to form the desired pyrrolidine structure. | Can provide access to unique substitution patterns with high stereocontrol. acs.orgugent.benih.gov |

Several powerful strategies exist for the de novo construction of the proline ring system, each offering distinct advantages in terms of efficiency and control over substitution patterns.

1,3-Dipolar cycloaddition reactions are a cornerstone for the synthesis of five-membered heterocycles, including pyrrolidines. acs.org The reaction between an azomethine ylide (the 1,3-dipole) and an alkene (the dipolarophile) provides a direct and often highly stereoselective route to the pyrrolidine core. nih.gov The stereochemical outcome can be controlled by the geometry of the alkene and the nature of the catalyst used. This method is particularly powerful as it can generate multiple stereocenters in a single step. For the synthesis of "PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)-", a suitably substituted alkene and azomethine ylide could potentially converge to form the desired 3,4-disubstituted pyrrolidine ring directly. The use of chiral catalysts can render these cycloadditions enantioselective. nih.gov

Ring-closing metathesis (RCM) has become a versatile and powerful tool for the synthesis of cyclic compounds, including nitrogen heterocycles. nih.gov This reaction, typically catalyzed by ruthenium-based complexes, involves the intramolecular reaction of a diene or an enyne to form a cyclic alkene. Current time information in Bangalore, IN. For the synthesis of a proline derivative, a diallylamine (B93489) precursor bearing the necessary substituents could undergo RCM to form a dehydropyrrolidine, which can then be hydrogenated to the saturated pyrrolidine ring. The compatibility of RCM catalysts with a wide range of functional groups makes it an attractive strategy for the synthesis of complex substituted prolines. nih.gov

Reductive cyclization methods provide another avenue to the pyrrolidine ring. For example, the reductive cyclization of a nitro ketone can be employed to construct the pyrrolidine ring, followed by hydrogenation to establish the desired stereochemistry. nih.gov Another approach involves the reductive dimerization of N-acyloxyiminium ions, which has been used to create novel bis-proline compounds with high diastereoselectivity. nih.gov These methods often involve the formation of new carbon-nitrogen and carbon-carbon bonds in a controlled manner to build the heterocyclic ring.

Table 2: Comparison of Proline Ring Synthesis Strategies

| Strategy | Starting Materials | Key Intermediates | Advantages |

| 1,3-Dipolar Cycloaddition | Azomethine ylide, alkene | Cycloadduct | High stereocontrol, convergent. nih.govacs.org |

| Ring-Closing Metathesis | Diene or enyne | Cyclic alkene | High functional group tolerance, versatile. nih.govCurrent time information in Bangalore, IN. |

| Reductive Cyclization | Nitro ketones, iminium ions | Cyclic imines or enamines | Access to diverse substitution patterns. nih.govnih.gov |

Strategies for Introducing the Proline Ring System

Stereoselective Introduction of 4-Ethyl and 3-Hydroxymethyl Groups

Once the proline core is established, or during its construction, the ethyl group at the C4 position and the hydroxymethyl group at the C3 position must be introduced with precise stereochemical control.

The functionalization of proline at the C3 and C4 positions can be achieved through various methods. For instance, palladium-catalyzed C(sp3)-H arylation has been used to introduce aryl groups at the C3 position of proline derivatives with high regio- and stereospecificity, affording cis-2,3-disubstituted pyrrolidines. acs.org While this demonstrates the feasibility of C3 functionalization, adapting this to introduce a hydroxymethyl group would require a different approach, possibly involving the oxidation of a C3-methyl group or the reduction of a C3-carboxylic acid derivative.

The synthesis of 3-substituted prolines has been extensively reviewed, with methods including direct functionalization and cyclization reactions. nih.gov For example, palladium-mediated couplings with an enol triflate derived from N-trityl-3-oxo-(S)-2-proline methyl ester have been used to introduce various substituents at the C3 position. nih.gov

The introduction of an ethyl group at the C4 position could potentially be achieved through conjugate addition to a 3,4-dehydroproline derivative. The stereoselectivity of such an addition would be crucial and could be influenced by the choice of catalyst and reaction conditions. Alternatively, starting from a precursor with a pre-installed ethyl group at the appropriate position before ring formation is another viable strategy.

A plausible, though not explicitly documented, approach for the synthesis of "PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)-" could involve a multi-step sequence starting from a known chiral building block. For example, a strategy could be envisioned that starts with a derivative of 4-hydroxyproline (B1632879). The hydroxyl group at C4 could be manipulated to introduce the ethyl group, for instance, via oxidation to a ketone followed by a Grignard reaction with ethylmagnesium bromide and subsequent stereoselective reduction. The introduction of the hydroxymethyl group at C3 could then be attempted through directed C-H activation or by functionalizing a suitable precursor.

Another hypothetical route could involve a 1,3-dipolar cycloaddition between an azomethine ylide and an alkene bearing an ethyl and a protected hydroxymethyl group at the appropriate positions. The challenge would lie in the synthesis of the required substituted alkene and controlling the regiochemistry and stereochemistry of the cycloaddition.

Ultimately, the synthesis of "PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)-" would likely require a carefully designed, multi-step synthetic sequence, drawing upon the principles of stereoselective synthesis of substituted pyrrolidines. The specific choice of reactions and their sequence would be critical to achieving the desired stereochemical outcome.

Chiral Auxiliaries and Asymmetric Catalysis for Stereocontrol

The use of chiral auxiliaries and asymmetric catalysis represents a powerful approach to influence the stereochemical outcome of reactions that form the proline ring or introduce its substituents. nih.gov These methods introduce a chiral element into the reaction environment, which directs the formation of one stereoisomer over others.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a valuable tool in asymmetric synthesis. nih.govlibretexts.org Proline and its derivatives are particularly effective organocatalysts for a variety of transformations, including aldol (B89426) and Mannich reactions, which can be instrumental in constructing the substituted proline skeleton. wikipedia.orgnih.gov The chiral nature of the proline catalyst itself guides the enantioselective formation of new stereocenters. wikipedia.org For instance, L-proline can catalyze the asymmetric self-aldolization of acetaldehyde, demonstrating its ability to facilitate carbon-carbon bond formation with stereocontrol. acs.org The mechanism often involves the formation of a chiral enamine or iminium ion intermediate, which then reacts with the substrate in a stereochemically defined manner. libretexts.orgwikipedia.org Modifications to the proline catalyst, such as the introduction of sulfonamide groups, have been explored to enhance catalytic activity and selectivity in various reactions. nih.gov The immobilization of proline and its derivatives on solid supports is also an area of active research, aiming to simplify catalyst recovery and reuse, which is particularly important for industrial applications. nih.govmagtech.com.cn

Table 1: Examples of Organocatalytic Reactions Relevant to Proline Synthesis

| Reaction Type | Catalyst | Key Feature |

| Aldol Reaction | L-Proline | Asymmetric C-C bond formation. acs.org |

| Mannich Reaction | Proline Derivatives | Synthesis of β-amino carbonyl compounds. libretexts.org |

| Michael Addition | Chiral Diamines | Enantioselective conjugate addition. libretexts.org |

| [3+2] Cycloaddition | L-Proline | Synthesis of tetrazoles. researchgate.netorganic-chemistry.org |

Transition metal catalysis offers a complementary approach to organocatalysis for the asymmetric synthesis of proline derivatives. acs.org Chiral ligands coordinated to a metal center create a chiral environment that can induce high levels of stereoselectivity in a variety of reactions. acs.org For the synthesis of substituted prolines, metal-catalyzed reactions such as 1,3-dipolar cycloadditions are particularly relevant. nih.govnih.gov In these reactions, a metal complex, often containing copper or silver, catalyzes the reaction between an azomethine ylide and a dipolarophile to form the pyrrolidine ring. nih.gov The choice of the chiral ligand is crucial for achieving high enantioselectivity. The design of chiral-at-metal catalysts, where the metal atom itself is the center of chirality, represents a novel and effective strategy in this field. acs.org

Table 2: Metal-Catalyzed Asymmetric Reactions for Proline Synthesis

| Reaction Type | Metal Catalyst | Ligand Type | Reference |

| 1,3-Dipolar Cycloaddition | Copper (Cu) | Chiral Phosphines | nih.govnih.gov |

| 1,3-Dipolar Cycloaddition | Silver (Ag) | Chiral Diphosphanes | nih.gov |

| Aldol Reaction | Rhodium (Rh) | Chiral-at-metal complex | acs.org |

Diastereoselective Synthesis through Precursor Manipulation

Diastereoselective synthesis relies on the existing stereochemistry in a precursor molecule to direct the formation of new stereocenters. By carefully choosing a chiral starting material, it is possible to control the relative stereochemistry of the final product. For the synthesis of "PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)-", this could involve starting with a chiral molecule that already contains one or more of the desired stereocenters. Subsequent reactions are then influenced by the steric and electronic properties of this chiral precursor, leading to the preferential formation of one diastereomer. A notable example is the synthesis of highly functionalized proline derivatives through a cascade reaction involving a [3+2]-cycloaddition followed by a rearrangement and an Alder-ene cyclization, which can proceed with high diastereoselectivity. nih.gov

Enantioenrichment Techniques

When a synthetic route produces a mixture of enantiomers, enantioenrichment techniques are employed to isolate or enrich the desired stereoisomer.

Enzymatic resolution utilizes the high stereoselectivity of enzymes to differentiate between enantiomers. Lipases are a common class of enzymes used for this purpose. In a typical resolution, a racemic mixture of a proline derivative, for instance, an ester, is treated with a lipase. The enzyme will selectively catalyze the hydrolysis of one enantiomer, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. This technique has been successfully applied to the resolution of piperidine (B6355638) derivatives, which are structurally related to prolines, demonstrating the potential of this method. nih.gov The production of trans-4-hydroxy-L-proline using proline 4-hydroxylase is another example of an efficient enzymatic process. nih.gov

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. sigmaaldrich.comresearchgate.net The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation. nih.gov For proline derivatives, which may lack a strong chromophore for UV detection, derivatization with a fluorescent tag is often necessary. researchgate.netimpactfactor.org High-performance liquid chromatography (HPLC) and gas chromatography (GC) are common platforms for chiral separations. sigmaaldrich.comresearchgate.net The choice of the chiral stationary phase and the mobile phase composition are critical for achieving good resolution. researchgate.net

Table 3: Chiral Chromatography Methods for Proline Derivatives

| Technique | Chiral Stationary Phase (CSP) | Derivatization | Key Feature | Reference |

| HPLC | Polysaccharide-based (e.g., Chiralpak) | Fluorescent tag (e.g., NBD-Cl) | Good resolution for various derivatives. researchgate.netimpactfactor.org | |

| GC | Cyclodextrin-based (e.g., CHIRALDEX) | Methylation and acetylation | High sensitivity and shorter analysis times. sigmaaldrich.com |

Protecting Group Strategies for Amino Acid and Hydroxyl Functionalities

The successful synthesis of "PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)-" is critically dependent on the judicious selection and application of protecting groups for the amino and hydroxyl functionalities. These temporary modifications prevent unwanted side reactions and allow for the selective transformation of other parts of the molecule. An orthogonal protecting group strategy is essential, enabling the deprotection of one group under specific conditions while others remain intact. ontosight.aithieme.de

The secondary amine of the proline ring is typically protected as a carbamate. The most common protecting groups are tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). The Boc group is stable under a wide range of conditions but is readily cleaved with acid, while the Fmoc group is base-labile. ontosight.aiarkat-usa.org Another common protecting group for the amine is the benzyloxycarbonyl (Cbz) group, which can be removed by hydrogenolysis. nih.gov

The hydroxyl group of the hydroxymethyl substituent at the C3 position, and any hydroxyl precursor at the C4 position, also requires protection. Common protecting groups for hydroxyl functions include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS), which offer varying degrees of stability and can be removed with fluoride (B91410) reagents. google.com Benzyl (Bn) ethers are also frequently employed and can be deprotected via hydrogenolysis, often concurrently with a Cbz group. arkat-usa.org For syntheses involving peptide coupling, the choice of protecting groups must be compatible with the coupling reagents and conditions. Current time information in Bangalore, IN.

A hypothetical protecting group strategy for the synthesis of "PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)-" might involve the use of a Boc or Fmoc group for the proline nitrogen and a silyl ether for the hydroxymethyl group. The choice would depend on the specific reaction conditions of the subsequent steps.

Table 1: Common Protecting Groups for Proline Synthesis

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |

| Amino | tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) |

| Amino | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) |

| Amino | Benzyloxycarbonyl | Cbz | Hydrogenolysis (e.g., H₂, Pd/C) |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS/TBS | Fluoride source (e.g., TBAF) |

| Hydroxyl | Triisopropylsilyl | TIPS | Fluoride source (e.g., TBAF) |

| Hydroxyl | Benzyl | Bn | Hydrogenolysis (e.g., H₂, Pd/C) |

| Hydroxyl | Trityl | Trt | Mild Acid |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is paramount to maximize the yield and diastereoselectivity of each synthetic step leading to "PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)-". Key parameters that are typically varied include the choice of solvent, temperature, catalyst, and the stoichiometry of reagents.

For instance, in the introduction of the ethyl group at the C4 position, which could potentially be achieved via a Michael addition to a dehydroproline derivative or a Suzuki coupling with a 4-methyleneproline (B1208900) intermediate, the choice of catalyst and ligands is crucial. thieme.deethz.ch Palladium-based catalysts are often employed in such coupling reactions, and the specific ligand can significantly influence the reaction's efficiency and stereochemical outcome. nih.gov

Similarly, for the introduction of the hydroxymethyl group at the C3 position, which might be accomplished through functionalization of a 3-hydroxyproline (B1217163) precursor, reaction conditions must be carefully controlled. nih.gov For example, palladium-mediated coupling on an enol triflate derived from 3-oxoproline can be used to introduce various groups at the C3 position. nih.gov The optimization of such a reaction would involve screening different palladium catalysts, ligands, bases, and solvents to achieve the desired transformation with high yield and selectivity.

Microwave irradiation has also emerged as a valuable tool for accelerating reaction rates and improving yields in the synthesis of substituted prolines. biorxiv.org This technique can be particularly beneficial for sterically hindered transformations.

Table 2: Parameters for Optimization in Substituted Proline Synthesis

| Parameter | Variables | Desired Outcome |

| Catalyst | Palladium complexes, Copper salts, Organocatalysts | High turnover number, High selectivity |

| Ligand | Phosphines, N-heterocyclic carbenes | Improved catalyst stability and selectivity |

| Solvent | Aprotic (e.g., THF, DCM), Protic (e.g., EtOH) | Enhanced solubility, Favorable reaction kinetics |

| Temperature | -78 °C to reflux | Control of kinetic vs. thermodynamic products |

| Base/Acid | Organic (e.g., Et₃N), Inorganic (e.g., K₂CO₃) | Promotion of desired reaction pathway |

| Reaction Time | Minutes to days | Maximization of product formation, minimization of side products |

| Agitation | Stirring, Shaking, Microwave irradiation | Improved reaction homogeneity and rate |

Green Chemistry Principles in Synthesis of Substituted Prolines

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like substituted prolines to minimize environmental impact and enhance sustainability. Key green chemistry metrics include atom economy, step economy, and the use of less hazardous and recyclable materials. nih.gov

One promising green approach for the synthesis of functionalized amino acids is borrowing-hydrogen catalysis. This method allows for the direct C-C bond formation between alcohols and other nucleophiles, generating water as the only byproduct and thus exhibiting high atom economy. nih.gov Such a strategy could potentially be adapted for the alkylation of a proline precursor.

The use of organocatalysts, such as proline itself or its derivatives, is another green alternative to metal-based catalysts. L-proline nitrate, for example, has been shown to be a recyclable and efficient catalyst for the synthesis of highly functionalized piperidines, a related heterocyclic system. nih.gov This approach avoids the use of toxic and expensive heavy metals.

Furthermore, the development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel without the isolation of intermediates, significantly improves step economy and reduces solvent waste and energy consumption. The synthesis of "PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)-" could potentially be streamlined by designing a synthetic route that incorporates such tandem processes.

Finally, the use of biocatalysis, employing enzymes to carry out specific transformations with high chemo-, regio-, and stereoselectivity under mild conditions, represents a powerful green chemistry tool. While a direct enzymatic route to the target molecule is not yet reported, the discovery of a proline hydroxylase capable of producing 3-hydroxy-4-hydroxymethyl-l-proline in a biological system suggests the potential for future biocatalytic approaches. nih.gov

Advanced Structural and Conformational Analysis of Proline, 4 Ethyl 3 Hydroxymethyl

Spectroscopic Characterization for Structural Elucidation

A suite of spectroscopic methods is employed to ascertain the molecular architecture of PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)- in solution.

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the precise structure of PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)-. It allows for the complete assignment of proton (¹H) and carbon (¹³C) chemical shifts, providing a detailed map of the molecule's covalent framework.

To unambiguously assign all proton and carbon signals, a series of two-dimensional (2D) NMR experiments are utilized. Correlation Spectroscopy (COSY) experiments establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the pyrrolidine (B122466) ring and the ethyl and hydroxymethyl substituents. The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates directly bonded proton and carbon pairs, allowing for the assignment of carbons attached to protons.

For carbons without directly attached protons, such as the quaternary carbon of the carboxylic acid group, the Heteronuclear Multiple Bond Correlation (HMBC) technique is indispensable. HMBC reveals long-range correlations between protons and carbons separated by two or three bonds, completing the carbon skeleton assignment. Finally, Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons that are in close proximity, offering critical insights into the molecule's three-dimensional folding and stereochemistry.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)- (Note: The following data is illustrative and based on typical chemical shift ranges for similar structures. Actual experimental values may vary.)

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 2 | ~4.0-4.2 | ~60-62 | H2 → C3, C4, C5 |

| 3 | ~2.5-2.7 | ~45-48 | H3 → C2, C4, C5, CH₂OH |

| 4 | ~2.0-2.2 | ~40-43 | H4 → C2, C3, C5, CH₂CH₃ |

| 5 | ~3.3-3.5 | ~55-58 | H5 → C2, C4 |

| CH₂ (ethyl) | ~1.5-1.7 | ~25-28 | CH₂ → C3, C4, CH₃ |

| CH₃ (ethyl) | ~0.9-1.1 | ~10-13 | CH₃ → C4, CH₂ |

| CH₂OH | ~3.6-3.8 | ~63-66 | CH₂OH → C3, C4 |

| COOH | - | ~175-178 | H2, H5 → COOH |

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the elemental composition of PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)-. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to four or five decimal places), HRMS allows for the calculation of a unique elemental formula. This experimental data is then compared to the theoretical mass of the proposed structure, providing strong evidence for the compound's identity and purity.

Table 2: HRMS Data for PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)- (Note: This data is representative.)

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₅NO₃ |

| Theoretical Mass [M+H]⁺ | 174.1125 |

| Measured Mass [M+H]⁺ | 174.1128 |

| Mass Error | < 2 ppm |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Chemical Shift Assignment

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal of the compound. This technique yields a three-dimensional model of the molecule in its solid state with high resolution.

Table 3: Illustrative Crystallographic Data for PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)- (Note: This data is hypothetical and serves as an example of typical crystallographic parameters.)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.89 |

| b (Å) | 12.45 |

| c (Å) | 6.32 |

| β (°) | 105.2 |

| Volume (ų) | 446.8 |

| Z | 2 |

| Key Hydrogen Bond (Donor-Acceptor) | N-H···O(carboxylate), O-H···O(carboxylate) |

Conformational Studies

The conformational landscape of proline and its derivatives is primarily defined by two key equilibria: the puckering of the five-membered pyrrolidine ring (endo/exo) and the cis/trans isomerization of the preceding peptide bond. nih.govnih.gov These conformational preferences are crucial in determining the three-dimensional structure of peptides and proteins.

The pyrrolidine ring of proline is not planar and exists in two major puckered conformations, known as Cγ-endo (DOWN) and Cγ-exo (UP). nih.govresearchgate.net In the Cγ-endo pucker, the Cγ atom is displaced from the plane of the other four ring atoms on the same side as the carboxyl group. Conversely, in the Cγ-exo pucker, the Cγ atom is displaced to the opposite side. nih.gov The energy barrier between these two puckered states is low, allowing for rapid interconversion.

The ethyl group at C4 is a non-polar, sterically demanding substituent. Its presence is likely to restrict the conformational freedom of the pyrrolidine ring, favoring a pucker that minimizes steric hindrance. The hydroxymethyl group at C3 introduces both steric bulk and the potential for hydrogen bonding. This hydroxyl group can act as a hydrogen bond donor or acceptor, potentially forming intramolecular hydrogen bonds that could further stabilize a particular conformation. nih.gov

The interplay between the steric demands of the ethyl group and the hydrogen-bonding capability of the hydroxymethyl group will ultimately determine the dominant conformation in different environments. For example, in a polar solvent, the hydroxymethyl group might engage in hydrogen bonding with the solvent, while in a non-polar environment, an intramolecular hydrogen bond might be favored. nih.gov

The peptide bond preceding a proline residue (the Xaa-Pro bond) can exist in either a cis or trans conformation. nih.govresearchgate.net Unlike most other peptide bonds where the trans form is overwhelmingly favored, the cis conformation of the Xaa-Pro bond is significantly populated, with the omega (ω) bond angle being approximately 0° for cis and 180° for trans. nih.gov The equilibrium between the cis and trans isomers is a critical factor in protein folding, structure, and function. nih.govpnas.org

Substituents on the proline ring can significantly influence the cis/trans equilibrium. nih.gov The electronic and steric properties of the 4-ethyl and 3-(hydroxymethyl) groups in PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)- will modulate the relative stabilities of the cis and trans isomers. For instance, electron-withdrawing groups at the C4 position can influence the pucker and, consequently, the cis/trans ratio. pnas.org While the ethyl group is not strongly electron-withdrawing, its steric bulk can disfavor the cis conformation due to potential clashes with the preceding residue's side chain. nih.gov

The hydroxymethyl group at C3 can also impact the cis/trans isomerism. A cis-3-methyl substituent, for example, has been shown to stabilize the Cγ-endo puckering and restrict the conformational space. nih.gov The hydroxymethyl group, with its ability to form hydrogen bonds, could potentially stabilize either the cis or trans conformer depending on the specific interactions it forms within a peptide sequence. nih.gov

The table below summarizes the general influence of proline substitutions on the cis-trans isomerism, providing a framework for predicting the behavior of PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)- derivatives.

| Substituent Position | General Influence on Xaa-Pro Amide Bond | Expected Impact of Substituents in PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)- |

| C3 | Can restrict conformational space and influence puckering, thereby affecting the cis/trans ratio. nih.gov | The hydroxymethyl group may stabilize a specific conformation through intramolecular hydrogen bonding, potentially favoring either the cis or trans isomer depending on the peptide context. nih.gov |

| C4 | Steric bulk generally disfavors the cis isomer due to clashes with the preceding residue. Electronic effects can modulate pucker and influence the cis/trans equilibrium. nih.govpnas.org | The bulky ethyl group is expected to sterically hinder the cis conformation, likely leading to a preference for the trans isomer. |

Derivatization and Analog Synthesis of Proline, 4 Ethyl 3 Hydroxymethyl

Functionalization of the Hydroxymethyl Group

The hydroxymethyl group at the 3-position of the proline ring is a prime target for functionalization, enabling the introduction of a wide array of chemical moieties.

Esterification and etherification are fundamental reactions for modifying the hydroxymethyl group. These transformations can alter the compound's lipophilicity and its ability to act as a hydrogen bond donor.

Esterification: The conversion of the hydroxymethyl group to an ester is typically achieved by reaction with an acyl halide or an acid anhydride (B1165640) in the presence of a base. A variety of acylating agents can be employed to introduce different ester functionalities.

Table 1: Representative Esterification Reactions of Proline Derivatives

| Acylating Agent | Base | Solvent | Product |

|---|---|---|---|

| Acetic Anhydride | Pyridine | Dichloromethane | Acetate Ester |

| Benzoyl Chloride | Triethylamine | Tetrahydrofuran | Benzoate Ester |

Etherification: The formation of an ether linkage can be accomplished through a Williamson ether synthesis, where the corresponding alkoxide reacts with an alkyl halide. Alternatively, acid-catalyzed methods can be used with certain substrates. These reactions introduce stable, non-hydrolyzable linkages.

Table 2: Illustrative Etherification Reactions of Proline Derivatives

| Alkylating Agent | Base | Solvent | Product |

|---|---|---|---|

| Methyl Iodide | Sodium Hydride | Tetrahydrofuran | Methyl Ether |

| Benzyl Bromide | Potassium tert-butoxide | Dimethylformamide | Benzyl Ether |

The primary alcohol of the hydroxymethyl group can be oxidized to yield either an aldehyde or a carboxylic acid, providing key intermediates for further synthetic elaborations. The choice of oxidizing agent and reaction conditions determines the oxidation state of the product. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, are typically used for the synthesis of the aldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) or Jones reagent, will lead to the corresponding carboxylic acid. A method for the oxidation of N-protected 4-hydroxyproline (B1632879) derivatives using TEMPO/NaOCl has also been reported, which could be adapted for this purpose. google.com

Modifications at the Proline Nitrogen

The secondary amine of the proline ring is another key site for derivatization, allowing for the introduction of a wide range of substituents that can influence the compound's conformation and biological activity.

Acylation: The proline nitrogen can be readily acylated using acyl chlorides or anhydrides under basic conditions to form amides. This modification is often used to introduce specific functionalities or to protect the nitrogen during other synthetic steps. pearson.com

Alkylation: N-alkylation can be achieved by reacting the proline derivative with an alkyl halide. Reductive amination is another powerful method for introducing alkyl groups at the nitrogen position. These modifications can significantly impact the steric and electronic properties of the proline ring. pearson.com

Table 3: Common N-Acylation and N-Alkylation Reactions

| Reagent | Reaction Type | Conditions | Product |

|---|---|---|---|

| Acetyl Chloride | Acylation | Triethylamine, CH2Cl2 | N-Acetyl Derivative |

| Benzyl Bromide | Alkylation | K2CO3, Acetonitrile | N-Benzyl Derivative |

The synthesis of N-substituted analogs is a common strategy in the development of proline-based compounds. A variety of substituents can be introduced on the nitrogen to modulate the molecule's properties. For instance, the preparation of N-protected 4-ketoproline derivatives has been described, highlighting the feasibility of modifying the proline ring system while maintaining a substituent on the nitrogen. google.com The synthesis of peptides and derivatives of 3- and 4-hydroxyproline often involves N-protection as a key step, demonstrating the broad applicability of this approach. nih.gov

Extension at the Carboxyl Group

The carboxylic acid functionality of the proline ring provides a handle for various chemical transformations, most notably esterification and amide bond formation. Esterification is typically carried out by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. Amide bond formation involves the activation of the carboxylic acid, often with reagents like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), followed by reaction with an amine. These modifications are fundamental in peptide synthesis and in the creation of prodrugs or other functional derivatives. The derivatization of proline for gas chromatography analysis often involves esterification of the carboxyl group followed by acylation of the amino group. sigmaaldrich.com

Formation of Amides and Esters

The carboxylic acid and hydroxymethyl groups of PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)- are amenable to standard acylation and esterification reactions to form a variety of amide and ester derivatives.

The formation of amides from the carboxylic acid moiety is a fundamental transformation. This can be achieved through various coupling methods. libretexts.orgmasterorganicchemistry.com A common approach involves the activation of the carboxylic acid with a coupling reagent, followed by the addition of a primary or secondary amine. nih.gov Widely used coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as N-hydroxysuccinimide (NHS) to form an active ester intermediate that minimizes side reactions and racemization. nih.govthermofisher.com The general reaction is as follows:

PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)- + R¹R²NH --(Coupling Agent)--> 4-ETHYL-3-(HYDROXYMETHYL)PROLYL-NR¹R²

Similarly, the hydroxymethyl group can be esterified by reaction with a carboxylic acid, acid chloride, or acid anhydride. The reaction with an acid chloride or anhydride is typically performed in the presence of a base to neutralize the acidic byproduct.

PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)- + R³COCl --(Base)--> PROLINE, 4-ETHYL-3-((R³-ACETOXY)METHYL)-

The following table summarizes representative amide and ester derivatives that could be synthesized from PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)- :

Table 1: Representative Amide and Ester Derivatives of PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)-| Derivative Type | Reagent | Resulting Derivative |

|---|---|---|

| Amide | Benzylamine | 4-Ethyl-3-(hydroxymethyl)-1-(phenylmethyl)pyrrolidine-2-carboxamide |

| Amide | Morpholine | 4-(4-Ethyl-3-(hydroxymethyl)pyrrolidine-2-carbonyl)morpholine |

| Ester | Acetic Anhydride | (2S,3R,4S)-2-carboxy-4-ethyl-3-(acetoxymethyl)pyrrolidin-1-ium |

| Ester | Benzoyl Chloride | (2S,3R,4S)-2-carboxy-4-ethyl-3-(benzoyloxymethyl)pyrrolidin-1-ium |

Note: The stereochemistry is assumed for this representation.

Peptide Coupling with PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)- as a Building Block

Substituted prolines are valuable building blocks in peptide synthesis, often used to introduce conformational constraints or specific functionalities into a peptide chain. nih.govnih.govPROLINE, 4-ETHYL-3-(HYDROXYMETHYL)- , with its unique substitution pattern, can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) or solution-phase methods. nih.govsigmaaldrich.com

The general scheme for incorporating this amino acid into a peptide chain on a solid support is as follows:

Attachment of the first amino acid to the resin.

Deprotection of the N-terminal protecting group.

Coupling of Fmoc- or Boc-protected PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)- (with a protected hydroxyl group) using a coupling agent.

Repetition of the deprotection and coupling steps with subsequent amino acids.

Cleavage from the resin and removal of all protecting groups.

The presence of the 4-ethyl and 3-hydroxymethyl groups can influence the conformation of the resulting peptide.

Table 2: Reagents for Peptide Coupling with PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)-

| Reagent Type | Example | Purpose |

|---|---|---|

| N-Protecting Group | Fmoc-Cl, Boc-Anhydride | Protection of the proline secondary amine. |

| Hydroxyl Protecting Group | t-Bu-Br, Trt-Cl | Protection of the hydroxymethyl group. |

| Coupling Agent | HBTU, HATU, DIC/HOBt | Activation of the carboxylic acid for amide bond formation. |

| Deprotection Agent | Piperidine (B6355638) (for Fmoc), TFA (for Boc, tBu, Trt) | Removal of protecting groups. |

Synthesis of Stereoisomers and Diastereomers

The synthesis of specific stereoisomers and diastereomers of substituted prolines is crucial for understanding their structure-activity relationships in biological systems. PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)- has multiple chiral centers, leading to the possibility of several stereoisomers. The stereoselective synthesis of such molecules often relies on chiral starting materials or stereoselective reactions. nih.gov

One common approach is to start with a chiral precursor, such as a derivative of hydroxyproline (B1673980), and introduce the desired substituents through stereocontrolled reactions. For instance, a "proline editing" approach can be envisioned where a commercially available hydroxyproline derivative is modified in a stereospecific manner. nih.govacs.org This could involve the conversion of the hydroxyl group at the 4-position to an ethyl group and the introduction of a hydroxymethyl group at the 3-position.

Alternatively, asymmetric synthesis methods can be employed. These may include:

Asymmetric [3+2] cycloadditions: A classic method for constructing the pyrrolidine (B122466) ring.

Stereoselective alkylation of proline enolates.

Ring-closing metathesis of chiral precursors. nih.gov

The synthesis of different diastereomers can often be achieved by altering the reaction conditions or the sequence of synthetic steps. nih.gov

Exploration of Homologs and Iso-structures

The exploration of homologs and isostructural analogs of PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)- can provide valuable insights into the spatial and electronic requirements for its biological activity.

Homologs would involve changing the length of the alkyl chain at the 4-position (e.g., methyl, propyl) or modifying the hydroxymethyl group at the 3-position (e.g., hydroxyethyl). The synthesis of such homologs would likely follow similar synthetic routes as for the parent compound, but with different starting materials or reagents. For example, 4-alkyl-L-proline derivatives are known precursors in the biosynthesis of certain natural products. nih.gov

Iso-structures could involve repositioning the substituents on the proline ring. For example, a 3-ethyl-4-(hydroxymethyl)proline or a 5-ethyl-3-(hydroxymethyl)proline would be isostructural analogs. The synthesis of these isomers would require different synthetic strategies, likely starting from different precursors or employing regioselective reactions to introduce the functional groups at the desired positions. The synthesis of 3-substituted prolines, for instance, can be achieved through various methods including C-C bond formation on a 3-ketoproline intermediate. nih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)- |

| 4-ETHYL-3-(HYDROXYMETHYL)PROLYL-NR¹R² |

| PROLINE, 4-ETHYL-3-((R³-ACETOXY)METHYL)- |

| 4-Ethyl-3-(hydroxymethyl)-1-(phenylmethyl)pyrrolidine-2-carboxamide |

| 4-(4-Ethyl-3-(hydroxymethyl)pyrrolidine-2-carbonyl)morpholine |

| (2S,3R,4S)-2-carboxy-4-ethyl-3-(acetoxymethyl)pyrrolidin-1-ium |

| (2S,3R,4S)-2-carboxy-4-ethyl-3-(benzoyloxymethyl)pyrrolidin-1-ium |

| Dicyclohexylcarbodiimide (DCC) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| N-Hydroxysuccinimide (NHS) |

| Fluorenylmethyloxycarbonyl (Fmoc) |

| Tert-butyloxycarbonyl (Boc) |

| Tert-butyl (tBu) |

| Trityl (Trt) |

| Hydroxyproline |

| 3-Ethyl-4-(hydroxymethyl)proline |

| 5-Ethyl-3-(hydroxymethyl)proline |

No information found for "PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)-"

Extensive research has yielded no specific biochemical or molecular interaction studies for the chemical compound "PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)-". Consequently, the requested article detailing its effects on various enzymes and cellular processes cannot be generated based on currently available scientific literature.

No data was found pertaining to the following areas of investigation:

Enzyme Interaction and Inhibition: There is no available information on the interaction of "PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)-" with prolyl hydroxylases, related dioxygenases, amino acid metabolizing enzymes (such as aminotransferases or reductases), or peptidyl-prolyl cis-trans isomerases.

Non-Human Cellular Processes: Research detailing the impact of this specific compound on myogenesis in model cell lines like C2C12, or its involvement in microbial or plant metabolic pathways, is not present in the public domain.

Without any foundational research on this compound, a scientifically accurate and informative article that adheres to the requested outline and high-quality standards cannot be produced. Further investigation into this specific molecule would be required to generate the detailed findings requested.

Biochemical and Molecular Interaction Studies of Proline, 4 Ethyl 3 Hydroxymethyl

Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

No publicly accessible research studies were identified that have investigated the interactions of PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)- with biological macromolecules such as proteins or nucleic acids.

There are no available research findings or data tables detailing the molecular binding of PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)- to specific biological targets. Consequently, information regarding its binding affinity, thermodynamics, or the specific molecular forces governing such interactions is not available in the current scientific literature.

In the absence of any binding studies, there is no information on whether the interaction of PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)- with any biological macromolecule induces conformational changes. Research into how this compound might alter the three-dimensional structure and function of proteins or nucleic acids upon binding has not been published.

Theoretical and Computational Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic properties and reactivity of proline derivatives. northwestern.edu Methods like Density Functional Theory (DFT) are frequently employed to determine molecular geometries, electronic energies, and various reactivity descriptors. mdpi.comnih.gov For a molecule such as "PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)-", QM calculations would be essential to understand how the ethyl and hydroxymethyl substituents influence the electronic distribution and geometry of the proline ring.

Key parameters derived from QM calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and reactivity. mdpi.com A smaller gap generally suggests higher reactivity. Furthermore, these calculations can elucidate the distribution of electron density, identify sites susceptible to nucleophilic or electrophilic attack, and predict the stability of different conformations. northwestern.edumdpi.com

Table 1: Illustrative QM-Calculated Electronic Properties of Substituted Prolines

| Property | Description | Illustrative Value for a Substituted Proline |

| Total Energy (au) | The total electronic energy of the molecule in its ground state. | -550.123 |

| HOMO Energy (eV) | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. | -6.5 |

| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. | 1.2 |

| HOMO-LUMO Gap (eV) | The energy difference between the HOMO and LUMO, indicating chemical reactivity and stability. mdpi.com | 7.7 |

| Dipole Moment (Debye) | A measure of the overall polarity of the molecule. | 3.1 |

Note: The values in this table are illustrative and representative of typical results for substituted prolines.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Flexibility

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing a detailed picture of their conformational landscape and flexibility. researchgate.net For proline and its derivatives, MD simulations are particularly valuable for understanding the puckering of the pyrrolidine (B122466) ring and the cis/trans isomerization of the peptide bond preceding the proline residue. foxchase.orgacs.org

In the context of "PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)-", MD simulations could reveal how the substituents at the 3 and 4 positions affect the ring's conformational preferences (Cγ-endo vs. Cγ-exo puckers) and the dynamics of their interconversion. foxchase.org These simulations can be performed in various environments, such as in a vacuum or in an explicit solvent like water, to mimic physiological conditions. researchgate.net The results of MD simulations are often analyzed to determine root mean square deviations (RMSD), hydrogen bonding patterns, and solvent accessible surface area (SASA), which collectively describe the molecule's dynamic behavior. researchgate.net

Table 2: Illustrative Parameters from MD Simulations of a Substituted Proline

| Parameter | Description | Illustrative Finding |

| Ring Pucker | The preferred conformation of the pyrrolidine ring. | Predominantly Cγ-exo |

| Dihedral Angles (φ, ψ) | Key backbone torsion angles that define the peptide conformation. | φ ≈ -65°, ψ ≈ 150° (indicative of a polyproline II-like structure) |

| Cis/Trans Isomerization | The equilibrium between the cis and trans conformations of the preceding peptide bond. | Trans conformation is favored (90% population) |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to solvent molecules. | 150 Ų |

Note: The findings in this table are illustrative and based on typical results from MD simulations of substituted prolines.

Docking Studies to Predict Binding Modes with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For proline derivatives, which are often designed as enzyme inhibitors or receptor ligands, docking studies are crucial for predicting their binding modes within the active site of a biological target. dntb.gov.ua

For "PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)-", docking studies would involve placing the molecule into the binding pocket of a target protein and evaluating the potential interactions. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The results are typically ranked based on a scoring function that estimates the binding affinity, with lower scores indicating a more favorable binding. nih.gov Such studies can provide valuable insights into the structure-activity relationship and guide the design of more potent and selective analogs. dntb.gov.ua

Table 3: Illustrative Docking Study Results for a Substituted Proline with a Target Protein

| Parameter | Description | Illustrative Value/Observation |

| Binding Affinity (kcal/mol) | The estimated free energy of binding. nih.gov | -8.5 |

| Key Interacting Residues | Amino acid residues in the target's active site that form significant interactions with the ligand. | Tyr123, Asp156, Phe210 |

| Hydrogen Bonds | Specific hydrogen bond interactions between the ligand and the protein. | The hydroxymethyl group forms a hydrogen bond with the backbone carbonyl of Tyr123. |

| Hydrophobic Interactions | Van der Waals interactions between nonpolar parts of the ligand and protein. | The ethyl group fits into a hydrophobic pocket lined by Phe210 and Leu180. |

Note: The results in this table are illustrative and represent a hypothetical docking study of a substituted proline.

QSAR (Quantitative Structure-Activity Relationship) Analysis of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net For a class of compounds like the derivatives of "PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)-", QSAR models can be developed to predict the activity of new, unsynthesized analogs. nih.gov

The process involves calculating a set of molecular descriptors for each compound in a training set with known biological activities. These descriptors can be electronic, steric, hydrophobic, or topological in nature. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates these descriptors with the observed activity. researchgate.net A robust QSAR model can be a powerful tool in drug discovery, enabling the prioritization of compounds for synthesis and testing. researchgate.net

Table 4: Illustrative Descriptors Used in a QSAR Model for Proline Derivatives

| Descriptor Type | Example Descriptor | Correlation with Activity |

| Electronic | Dipole Moment | Negative |

| Steric | Molecular Volume | Positive |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Positive |

| Topological | Wiener Index | Negative |

Note: This table provides illustrative examples of descriptors that could be used in a QSAR study of proline derivatives and their potential correlation with biological activity.

Prediction of Spectroscopic Properties (e.g., NMR, VCD)

Computational methods can be used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure and conformation of a molecule. dtic.mil For chiral molecules like "PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)-", Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD) spectroscopy are particularly informative.

The prediction of NMR chemical shifts and coupling constants can be achieved through QM calculations, often using DFT. frontiersin.org Comparing calculated and experimental NMR spectra can help in assigning signals and determining the three-dimensional structure in solution. nih.govcopernicus.orghmdb.canih.gov

VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, is highly sensitive to the absolute configuration of chiral molecules. nih.govrsc.org The prediction of VCD spectra through QM calculations provides a powerful means of determining the absolute stereochemistry of a molecule by matching the calculated spectrum of a specific enantiomer to the experimental one. acs.orgnih.gov

Table 5: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for a Substituted Proline

| Spectroscopic Data | Predicted Value | Experimental Value |

| 1H NMR Chemical Shift (Hα, ppm) | 4.15 | 4.20 |

| 13C NMR Chemical Shift (Cγ, ppm) | 38.2 | 38.5 |

| VCD Band (cm-1) | +0.5 x 10-4 at 1650 | +0.4 x 10-4 at 1655 |

Note: The values in this table are illustrative and demonstrate the typical agreement between predicted and experimental spectroscopic data for substituted prolines.

After conducting a comprehensive search for scientific literature and data, it has been determined that there is no available information on the specific chemical compound "PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)-" within the requested contexts of organic synthesis, peptidomimetics, or biochemical research.

The search yielded extensive information on proline itself and various other derivatives, such as 4-hydroxyproline (B1632879) and numerous synthetic proline-based catalysts. This body of research highlights the broad utility of the proline scaffold in asymmetric synthesis and peptide chemistry. However, none of the retrieved sources mention or discuss the specific 4-ethyl-3-(hydroxymethyl) substituted version of proline.

Due to the strict requirement to focus solely on "PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)-" and the complete absence of research data for this particular compound, it is not possible to generate a scientifically accurate article that adheres to the provided outline. Creating content would require extrapolating from other unrelated proline derivatives, which would be scientifically unfounded and violate the explicit instructions of the request.

Future Research Directions

Development of Novel Synthetic Routes with Enhanced Efficiency

Currently, established synthetic pathways for PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)- are not readily found in the literature. Future research should focus on developing efficient and stereoselective synthetic routes. Drawing inspiration from the synthesis of other 4-substituted proline derivatives, potential strategies could involve:

Modification of existing proline scaffolds: Starting from commercially available derivatives of proline, such as 4-hydroxyproline (B1632879), multi-step synthetic sequences could be devised to introduce the ethyl and hydroxymethyl groups at the 3 and 4 positions. This might involve protection-deprotection strategies, alkylation, and reduction steps.

Asymmetric synthesis: To obtain enantiomerically pure forms of the compound, asymmetric catalytic methods could be employed. Proline itself is often used as a catalyst in asymmetric reactions, and this knowledge could be leveraged to design a synthesis for its complex derivative.

Enzymatic synthesis: Biocatalysis offers a green and highly selective alternative to traditional organic synthesis. The use of engineered enzymes could facilitate the specific modifications on the proline ring to yield the desired product.

The development of efficient synthetic routes is a critical first step to enable further investigation into the compound's properties and potential applications.

Discovery of Undiscovered Biological Roles in Non-Human Systems

The biological functions of PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)- remain unexplored. Proline metabolism is vital for various organisms, playing roles in stress response, energy production, and pathogenesis. nih.gov Future research could investigate the impact of this compound on non-human systems, such as:

Microorganisms: The compound could be screened for antimicrobial or antifungal activity. Many natural products containing modified proline rings exhibit such properties. Understanding its effect on bacterial or fungal growth and metabolism could lead to the development of new therapeutic agents.

Plants: Proline accumulation is a known response to abiotic stress in plants. Investigating whether PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)- can modulate stress tolerance or other physiological processes in plants could have implications for agriculture.

Insects: Proline is a primary fuel for flight in some insects. Studying the effect of this analog on insect metabolism and physiology could provide insights into insect biology and potentially lead to new pest control strategies.

These studies would likely involve in vitro assays, followed by in vivo experiments in model organisms to elucidate the compound's mechanism of action.

Rational Design of New Derivatized Analogs

Based on the core structure of PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)-, a multitude of new analogs can be rationally designed to explore structure-activity relationships. The unique conformational constraints of the proline ring make its derivatives valuable scaffolds in drug discovery. nih.govsigmaaldrich.comenamine.net Future efforts in this area could include:

Modification of functional groups: The ethyl and hydroxymethyl groups can be altered to modulate properties like lipophilicity, steric bulk, and hydrogen bonding capacity. For example, replacing the ethyl group with other alkyl or aryl groups, or converting the hydroxyl group to an ether, ester, or amine could significantly impact biological activity.

Stereochemical variations: The synthesis of different stereoisomers of the compound would be crucial to understand how the spatial arrangement of the substituents affects its interaction with biological targets.

Computational modeling: Molecular docking and other computational techniques can be used to predict the binding of designed analogs to specific protein targets, such as enzymes or receptors. This in silico approach can help prioritize the synthesis of compounds with the highest potential for desired biological activity.

The systematic design and synthesis of new derivatives will be essential for developing potent and selective modulators of biological processes.

Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis

To understand the behavior of PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)- in biological systems, advanced analytical techniques will be indispensable. These methods can provide real-time information on its uptake, localization, and metabolic fate.

NMR Spectroscopy: High-resolution Nuclear Magnetic Resonance (NMR) can be used to confirm the structure of the synthesized compound and its derivatives. Furthermore, in-cell NMR techniques could be employed to study its interactions with biomolecules within a cellular environment.

Mass Spectrometry Imaging: This powerful technique allows for the visualization of the spatial distribution of molecules in tissues and cells. It could be used to track the localization of PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)- and its metabolites in organisms.

Fluorescence Spectroscopy: By attaching a fluorescent tag to the molecule, its uptake and intracellular trafficking can be monitored in real-time using fluorescence microscopy. This would provide valuable insights into its mechanism of action at the subcellular level.

Near-Infrared Spectroscopy: This technique has shown potential for the non-destructive detection of proline in biological samples and could be adapted for the analysis of its derivatives. nih.gov

The application of these advanced techniques will be crucial for a comprehensive understanding of the compound's pharmacokinetics and pharmacodynamics.

Integration with High-Throughput Screening for Mechanistic Insights

To efficiently explore the vast biological landscape for potential activities of PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)- and its analogs, high-throughput screening (HTS) methodologies will be essential. HTS allows for the rapid testing of a large number of compounds against a panel of biological targets.

Target-based screening: Libraries of derivatized analogs could be screened against specific enzymes or receptors known to interact with proline or its derivatives. For instance, enzymes involved in proline metabolism, such as proline dehydrogenase, could be primary targets. mdpi.com

Phenotypic screening: In this approach, compounds are tested for their ability to induce a specific phenotype in cells or whole organisms, without a priori knowledge of the molecular target. This can lead to the discovery of novel biological activities and mechanisms of action.

Fragment-based screening: Crystallographic fragment screening of proline-binding proteins with a library of small molecules, including derivatives of PROLINE, 4-ETHYL-3-(HYDROXYMETHYL)-, could identify new inhibitor templates. mdpi.com

The integration of rational analog design with HTS will accelerate the discovery of bioactive compounds and provide valuable insights into their underlying mechanisms.

Q & A

Q. How can researchers accurately quantify 4-Ethyl-3-(hydroxymethyl)proline in plant tissues under stress conditions?

Methodological Answer: Quantification requires stress-specific extraction protocols and analytical techniques. For example:

- Colorimetric assays (e.g., ninhydrin-based methods) measure free proline derivatives via absorbance at 520 nm. This method is cost-effective for large sample sizes but may require validation for specificity to the ethyl-hydroxymethyl derivative .

- HPLC-based amino acid analysis coupled with fluorescence detection offers higher specificity and sensitivity, enabling simultaneous quantification of multiple proline derivatives. Pre-column derivatization with o-phthalaldehyde (OPA) is recommended for enhanced resolution .

- LC-MS/MS provides isotopic labeling options for tracing metabolic flux in stress-response studies, though it requires specialized instrumentation.

Q. Table 1: Comparison of Proline Quantification Methods

| Method | Sensitivity (µM) | Sample Throughput | Specificity for Derivatives |

|---|---|---|---|

| Colorimetric Assay | 0.1–10 | High | Moderate |

| HPLC-Fluorescence | 0.01–1 | Moderate | High |

| LC-MS/MS | 0.001–0.1 | Low | Very High |

Q. What experimental designs are optimal for studying the biosynthesis of 4-Ethyl-3-(hydroxymethyl)proline in microbial systems?

Methodological Answer: Key approaches include:

- Gene knockout/complementation studies in model organisms (e.g., Bacillus subtilis). For example, deleting glnA (glutamine synthetase) upregulates proline de novo synthesis pathways, while overexpressing proB/proA enhances salt tolerance via proline accumulation .

- Isotopic tracing with -labeled precursors (e.g., glutamate) to map metabolic flux in engineered strains.

- Stress induction protocols : Expose cultures to osmotic stress (e.g., 0.5 M NaCl) and monitor derivative accumulation via qRT-PCR of biosynthetic genes (P5CS, P5CR) and HPLC quantification .

Q. How does 4-Ethyl-3-(hydroxymethyl)proline contribute to osmotic regulation in plants?

Methodological Answer:

- Controlled drought/salinity experiments : Treat Arabidopsis or rice seedlings with polyethylene glycol (PEG-6000) or NaCl, then measure proline derivative levels and correlate with stress tolerance metrics (e.g., electrolyte leakage, chlorophyll retention) .

- Mutant analysis : Use p5cs mutants deficient in proline biosynthesis to test complementation with the ethyl-hydroxymethyl derivative, assessing recovery of osmotic adjustment capacity .

Advanced Research Questions

Q. What mechanisms explain the dual role of 4-Ethyl-3-(hydroxymethyl)proline in stress adaptation and disease progression (e.g., cancer)?

Methodological Answer:

- Cancer models : In tumor cell lines, probe the derivative’s interaction with the proline cycle (chloroplast synthesis vs. mitochondrial catabolism) using siRNA knockdown of PYCR1/2 (proline dehydrogenases) and assess impacts on redox balance and proliferation .

- Contradiction resolution : While proline derivatives enhance stress tolerance in plants, their overaccumulation in humans may dysregulate mTOR signaling. Use dual-transcriptomic profiling (host and microbiome) to identify tissue-specific regulatory networks .

Q. How can researchers resolve contradictions in reported data on the antioxidant vs. pro-oxidant effects of this proline derivative?

Methodological Answer:

- Dose-response studies : Test the derivative at physiological (0.1–1 mM) and supraphysiological (>5 mM) concentrations in cell cultures under oxidative stress (e.g., HO exposure). Measure ROS scavenging (via DCFH-DA probes) vs. NADPH oxidase activation .

- Context-dependent analysis : In plant models, combine proteomics (thioredoxin/peroxiredoxin levels) with metabolomics to distinguish antioxidant roles from stress signaling .

Q. What catalytic applications exist for 4-Ethyl-3-(hydroxymethyl)proline in asymmetric synthesis?

Methodological Answer:

- Kinetic modelling : Use density functional theory (DFT) to simulate the derivative’s enamine formation pathways in aldol reactions. Compare with experimental kinetics under varying proline concentrations (0.001–0.1 M) and solvent polarities .

- Stereoselectivity screening : Employ chiral HPLC or NMR to analyze product enantiomeric excess (ee) in reactions catalyzed by the derivative vs. native proline .

Data Contradiction Analysis Framework

Case Study : Conflicting reports on proline-derivative accumulation in heat stress vs. pathogen infection.

- Hypothesis : The derivative’s role depends on subcellular localization (cytosol vs. mitochondria).

- Validation : Use GFP-tagged proline transporters in Arabidopsis to track compartment-specific accumulation under heat (42°C) vs. Pseudomonas infection .

- Statistical rigor : Apply mixed-effects models to account for genotype × environment interactions in multi-omics datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.